
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one can be synthesized through the reaction of phosphorus oxychloride with 2,2-diethyl-1,3-propane diol in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in an aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phosphoramidates or phosphorates.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with nucleophiles, leading to the formation of stable phosphorus-nucleophile bonds. This interaction can inhibit the activity of enzymes that rely on nucleophilic residues for their catalytic function. The compound’s ability to form stable complexes with nucleophiles makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
2-Chloro-5,5-diethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its diethyl substitution, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its dimethyl or tetramethyl counterparts.
Eigenschaften
CAS-Nummer |
118835-57-7 |
|---|---|
Molekularformel |
C7H14ClO3P |
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
2-chloro-5,5-diethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO3P/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
ACUKXTDQRZSMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COP(=O)(OC1)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


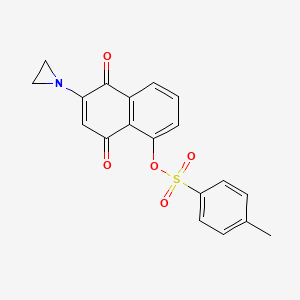
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
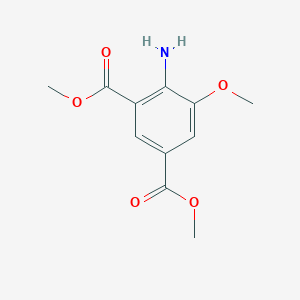
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
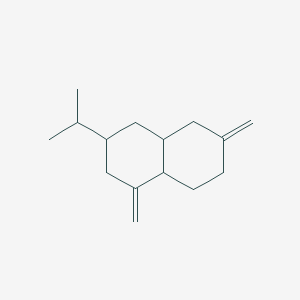
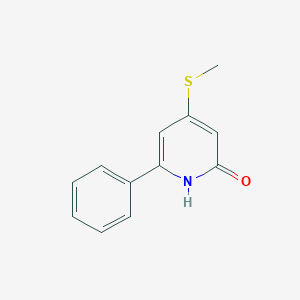
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
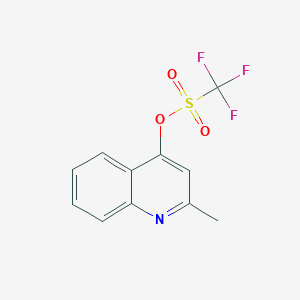
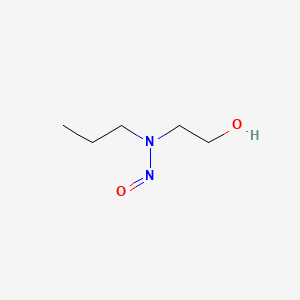

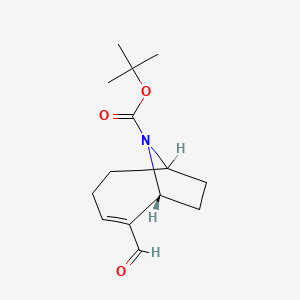
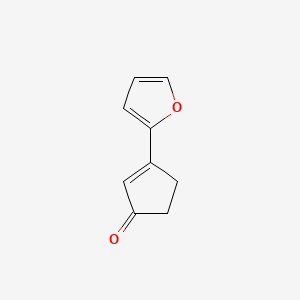

![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
